3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID
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Overview
Description
3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-4-(methoxycarbonyl)aniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylboronic acid
- 3-Hydroxy-4-methoxycinnamic acid
- 4-Hydroxy-3-methylbenzoic acid
Comparison
Compared to similar compounds, 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to its specific structural features, such as the presence of both an anilino group and a butenoic acid moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H11NO6 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17) |
InChI Key |
TVSOQKJTVITMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O |
Origin of Product |
United States |
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